molecular formula C17H20N4O4 B13495748 2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione

Cat. No.: B13495748
M. Wt: 344.4 g/mol
InChI Key: TVQLOQIUNCRTMB-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety. It is known for its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method includes the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione exhibits unique properties due to the presence of the methylamino propyl group. This structural feature enhances its biological activity and specificity, making it more effective in certain therapeutic applications .

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-(methylamino)propylamino]isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c1-18-7-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,9,13,18-19H,2,5-8H2,1H3,(H,20,22,23)

InChI Key

TVQLOQIUNCRTMB-UHFFFAOYSA-N

Canonical SMILES

CNCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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